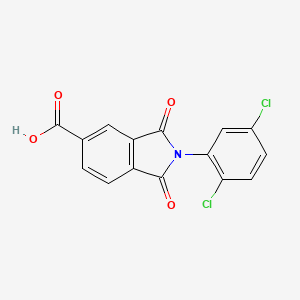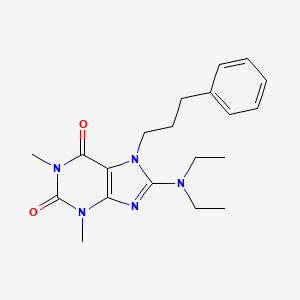
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains a dichlorophenyl group, an isoindoline group (a type of heterocyclic compound), and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dichlorophenyl group, the isoindoline group, and the carboxylic acid group. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .科学的研究の応用
Suzuki–Miyaura Cross-Coupling
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid: may be utilized in the Suzuki–Miyaura cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds in the field of organic chemistry. The presence of the dichlorophenyl group in the compound suggests that it could act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis .
Antibacterial Properties
Research indicates potential antibacterial applications for compounds similar to 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid . The dichlorophenyl moiety can contribute to the antibacterial activity, possibly by interacting with bacterial cell walls or disrupting essential bacterial enzymes.
Antiparasitic Effects
Compounds with structural similarities have been explored for their antiparasitic effects. The dichlorophenyl group could enhance the compound’s ability to interfere with the metabolic processes of parasites such as Leishmania and Trypanosoma species, offering a pathway for the development of new antiparasitic drugs.
Urease Inhibition
The dichlorophenyl component is associated with urease inhibition, which is crucial in the treatment of diseases caused by urease-producing bacteria. This application is particularly relevant in the design of drugs aimed at combating gastrointestinal infections and related disorders .
Synthetic Chemistry
The compound’s structure is conducive to various synthetic chemistry applications. It could serve as a precursor or intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The biguanide core structure linked to the dichlorophenyl group suggests that this compound could be significant in molecular structure analysis. Its ability to form hydrogen bonds makes it a candidate for studying interactions with biological molecules.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2NO4/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULTEWMPQHULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)
![[3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2895706.png)
![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2895709.png)



![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)